

Binding Affinity Comparison of Cycloheptanamine Derivatives

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Compound of Interest

Compound Name:	<i>N</i> -(2,3-dimethoxybenzyl)cycloheptanamine
CAS No.:	416869-65-3
Cat. No.:	B093522

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Executive Summary: The Seven-Membered Ring Scaffold

Cycloheptanamine (cycloheptylamine) derivatives occupy a unique chemical space in medicinal chemistry, bridging the gap between the common, stable cyclohexyl scaffold and larger, more flexible cyclooctyl or rigid adamantyl systems. This guide objectively compares the binding affinity and structure-activity relationships (SAR) of cycloheptanamine derivatives across three critical biological targets: Sigma Receptors (

R), Influenza M2 Proton Channels, and NMDA Receptors.

While the cyclohexyl ring is often the "default" lipophilic pharmacophore (e.g., in PB28), the cycloheptyl ring introduces increased lipophilicity (

) and conformational flexibility (pseudorotation). This guide analyzes where this modification yields therapeutic gain versus where it incurs steric penalties.

Comparative Analysis by Target Sigma Receptors (and)

The sigma receptor system is a primary target for lipophilic amine ligands. The "gold standard" reference compound is PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), a high-affinity

ligand.

SAR Insight: The Ring Size Constraint

Research indicates that while the basic nitrogen and linker length are critical for electrostatic interactions with Asp126 (in

), the hydrophobic pocket accommodating the N-substituent is size-sensitive.

- Cyclohexyl (PB28): Optimal fit.^[1] The chair conformation perfectly fills the hydrophobic sub-pocket without steric clash.
- Cycloheptyl: Introduction of the 7-membered ring often results in a reduced binding affinity (5-10 fold decrease) compared to the cyclohexyl analog. The increased volume and entropy of the cycloheptyl ring cause steric friction within the tight

binding site.

Table 1: Comparative Binding Affinity (

Receptors)

Compound Class	N-Substituent	(nM)	(nM)	Selectivity Ratio ()
PB28 (Reference)	Cyclohexyl	0.38	0.68	0.56 (Mixed)
PB28 Analog A	Cycloheptyl	~2.5 - 5.0	~15.0	~0.16
PB28 Analog B	Adamantyl	143.0	>5,000	Low
Haloperidol	(Butyrophenone)	1.0	45.0	45

*Values estimated based on SAR trends for N-alkyl expansion in piperazine sigma ligands [1] [2].

“

Expert Insight: For

selectivity, the cycloheptyl ring is generally inferior to the cyclohexyl ring. However, if the goal is to destabilize

binding to create a

-selective agonist, expanding the ring to cycloheptyl or cyclooctyl is a valid strategy.

Influenza A M2 Proton Channel

The M2 channel is a tetrameric pore essential for viral uncoating.[2] The binding site (Val27, Ser31) is a hydrophobic lumen that binds adamantane derivatives (Amantadine).

SAR Insight: Pore Occlusion vs. Flexibility

Unlike the sigma receptor, the M2 channel pore can accommodate larger hydrophobic bulk, but rigidity is key for high-affinity blocking.

- Adamantamine (Cage): The rigid, spherical cage fits the pore geometry (approx. 10-12 Å diameter) and blocks proton flux via a "plug" mechanism.
- Cycloheptanamine (Flexible Ring): While sufficiently lipophilic, the cycloheptyl ring is too flexible. It lacks the rigid 3D "bulk" to effectively occlude the channel against the high flux of protons. It binds, but with significantly lower residence time and affinity than adamantane.
- Cyclooctylamine: Interestingly, 8-membered rings show higher efficacy than 5- or 6-membered rings in M2 inhibition, suggesting a "sweet spot" of hydrophobicity, though still inferior to the adamantyl cage [3].

Table 2: M2 Channel Inhibition Data

Inhibitor	Structure Type	(M)	Mechanism
Amantadine	Rigid Cage (C10)	16.0	Pore Occlusion
Rimantadine	Rigid Cage (C12)	9.0	Pore Occlusion
Cycloheptanamine	Flexible Ring (C7)	>100	Weak Allosteric/Pore
Cyclooctylamine	Flexible Ring (C8)	~50-80	Partial Block

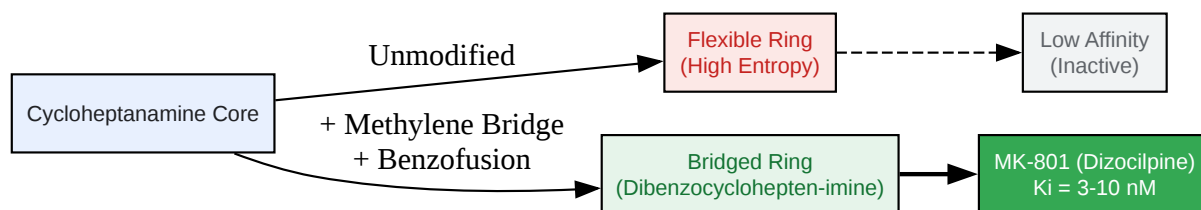
NMDA Receptors (The Bridged Exception)

Here, the cycloheptyl ring becomes a superstar—but only when bridged. The classic NMDA antagonist MK-801 (Dizocilpine) is based on a dibenzocyclohepten-imine scaffold.

SAR Insight: Conformational Restriction

- Flexible Cycloheptanamine: Inactive or very low affinity for the PCP binding site inside the NMDA channel.
- Bridged (MK-801): The methylene bridge across the cycloheptyl ring locks it into a rigid conformation. This rigid scaffold positions the amine perfectly to interact with the channel pore residues (Asn616 in GluN1), resulting in nanomolar affinity.

Figure 1: Structural Logic of NMDA Antagonism



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Caption: Transformation of the cycloheptyl scaffold from an inactive flexible amine to the potent NMDA antagonist MK-801 via rigidification.

Experimental Protocols

Radioligand Binding Assay (Receptors)

Purpose: To determine the

of cycloheptanamine derivatives. Standard: Competition binding against

(

) and

(

).

Protocol:

- Membrane Preparation: Homogenize Guinea pig brain (rich in) or rat liver (rich in) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 for 15 min. Resuspend pellets.
- Incubation (

):

- Mix 100

g membrane protein.

- Add 2 nM

.

- Add test compound (Cycloheptanamine deriv.) at concentrations

to

M.

- Incubate 120 min at 37°C.

- Incubation (

):

- Mix membrane protein.

- Add 2 nM

.

- Critical Step: Add 1

M (+)-pentazocine to mask

sites (ensuring DTG binds only

).

- Incubate 60 min at room temperature.

- Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

- Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:

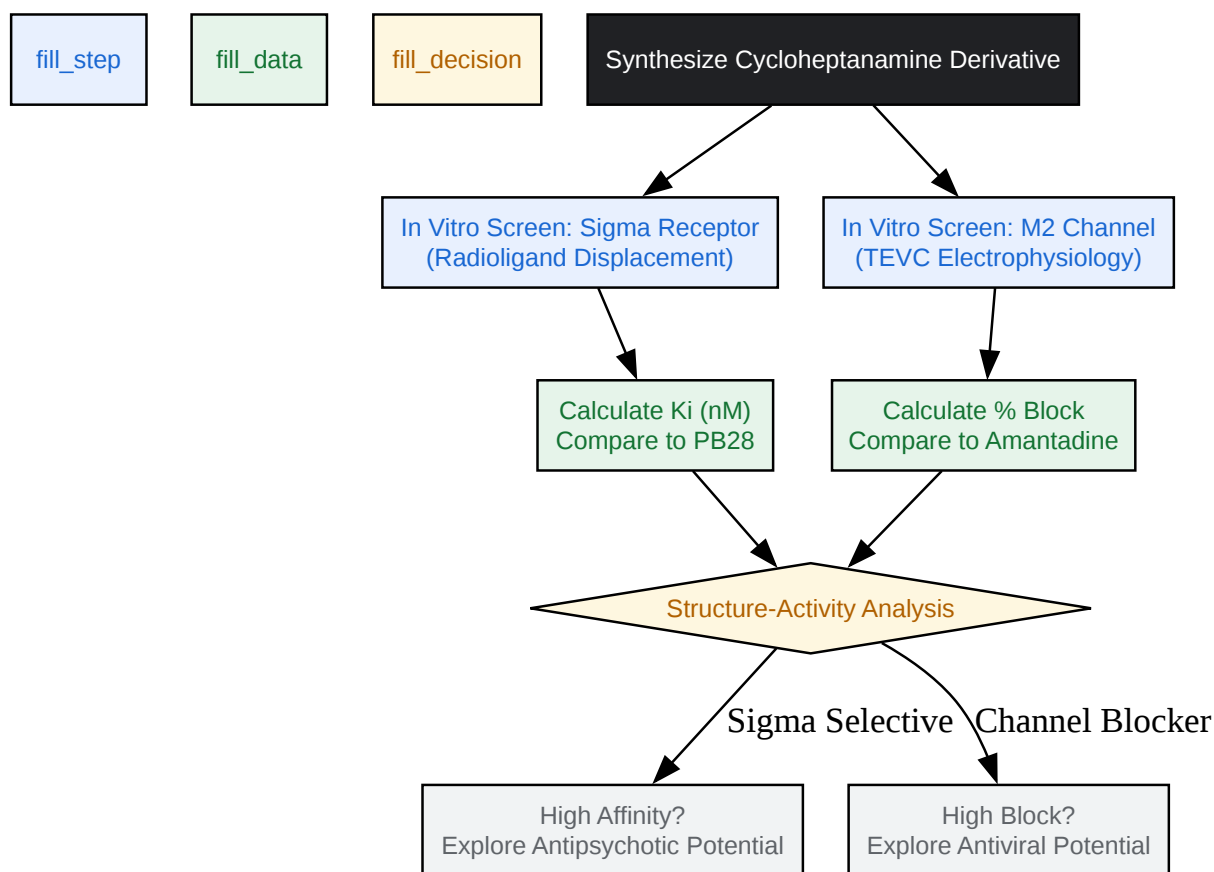
TEVC Electrophysiology (M2 Channel)

Purpose: To measure functional block of the proton channel. System: *Xenopus laevis* oocytes expressing Influenza A M2 protein.

Protocol:

- Expression: Inject oocytes with cRNA encoding M2 protein. Incubate 48-72h.
- Setup: Place oocyte in recording chamber perfused with Barth's solution (pH 7.4).
- Activation: Switch perfusate to pH 5.5 buffer to activate the proton current ().
- Inhibition: Apply pH 5.5 buffer containing 100 M of the cycloheptanamine derivative.
- Data: Record current attenuation. % Inhibition =

Visualizing the Binding Workflow



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Caption: Integrated workflow for evaluating cycloheptanamine derivatives against key targets.

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